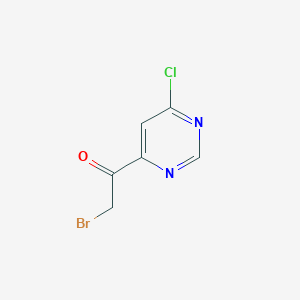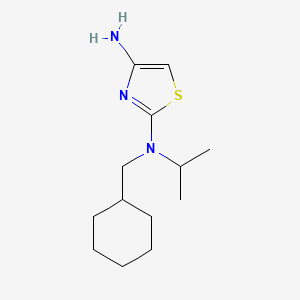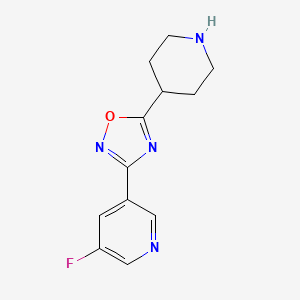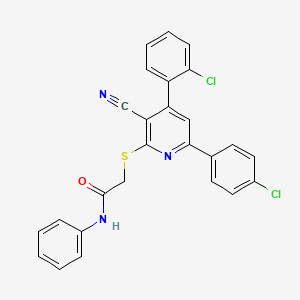
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . It is a brominated ethanone derivative with a chloropyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone typically involves the bromination of 1-(6-chloropyrimidin-4-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(6-chloropyrimidin-4-yl)ethanol.
Oxidation: 2-Bromo-1-(6-chloropyrimidin-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor for agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom and the carbonyl group are key reactive sites that participate in substitution and reduction reactions, respectively. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their chemical and biological properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-pyrimidinyl)ethanone: Similar structure but lacks the chlorine atom on the pyrimidine ring.
2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone: Similar structure with a different position of the chlorine atom.
2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical synthesis. This dual halogenation allows for selective functionalization and modification, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C6H4BrClN2O |
|---|---|
Peso molecular |
235.46 g/mol |
Nombre IUPAC |
2-bromo-1-(6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4BrClN2O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2 |
Clave InChI |
BLNLVVBXLVZQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)



